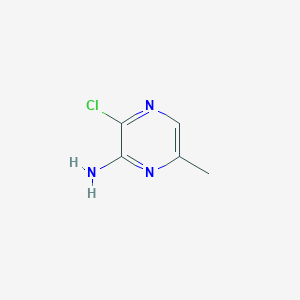

3-Chloro-6-methylpyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

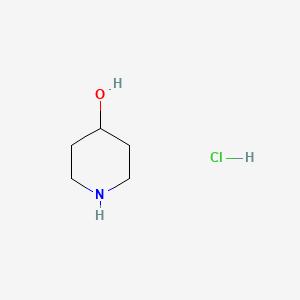

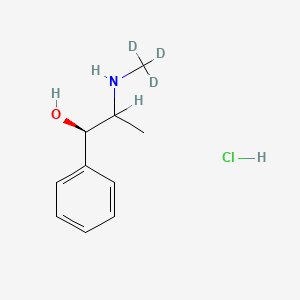

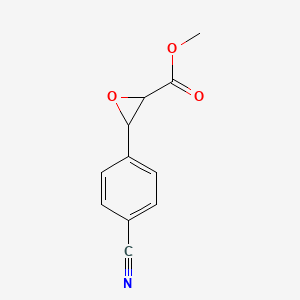

3-Chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.58 . It is also known by the IUPAC name 3-chloro-6-methyl-2-pyrazinamine .

Molecular Structure Analysis

The InChI code for 3-Chloro-6-methylpyrazin-2-amine is 1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) . This indicates that the molecule consists of a pyrazine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-methylpyrazin-2-amine are not available, amines in general can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis

3-Chloro-6-methylpyrazin-2-amine has a molecular weight of 143.57 g/mol . It is recommended to be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Formation

- General Synthesis Routes : A general and efficient route to synthesize 6-methylpyrazin-2-yl-amines, including 3-Chloro-6-methylpyrazin-2-amine, involves a two-stage process starting from commercially available materials, ultimately yielding the intended pyrazines efficiently (Colbon et al., 2008).

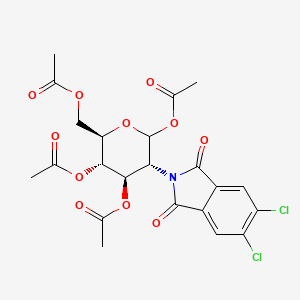

- Transformation into Functionalized Pyrazin-2(1 H)-ones : 3-Chloro-6-methylpyrazin-2-amine can be transformed into a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones through a regioselective three-component reaction, representing a novel approach in tele-nucleophilic substitution of hydrogen (Mampuys et al., 2019).

- Dipeptide Mimics and Templates Synthesis : Structurally diverse 5-oxopiperazine-2-carboxylates, acting as dipeptide mimics and templates, can be synthesized starting from compounds like 3-Chloro-6-methylpyrazin-2-amine, indicating its role in the creation of complex molecular architectures (Limbach et al., 2009).

Biological Activity and Catalytic Applications

- Anticancer Activity : Certain derivatives of 3-Chloro-6-methylpyrazin-2-amine, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have shown moderate anticancer activity, highlighting its potential in medical research (Jiu-fu et al., 2015).

- Synthesis of Heterocyclic Substances with Antimicrobial Activities : 3-Chloro-6-methylpyrazin-2-amine can be used in the preparation of heterocyclic substances with promising antimicrobial activities, showing its potential in the development of new antimicrobial agents (Behbehani et al., 2011).

- Aminocarbonylation of Nitrogen-Containing Heteroaromatics : It can serve as a substrate in palladium-catalyzed aminocarbonylation reactions to yield N-substituted nicotinamides and other biologically important compounds (Takács et al., 2007).

Structural and Chemical Properties

- Crystal Structure and Synthesis Pathways : Studies have elucidated the crystal structure of certain derivatives of 3-Chloro-6-methylpyrazin-2-amine and explored various synthesis pathways, contributing to the understanding of its chemical behavior and potential applications (Jiu-fu et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-6-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJYSLPJPPINSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569095 |

Source

|

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methylpyrazin-2-amine | |

CAS RN |

89182-15-0 |

Source

|

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)